AKT-IN-1

AKT signaling Allosteric inhibition Kinase assay

AKT-IN-1 is a conformationally constrained, allosteric AKT inhibitor with a unique 1-aminocyclobutyl substituent. It provides distinct sub-micromolar cellular potency (IC50 0.422 μM for Thr308, 0.322 μM for Ser473) for precise pathway interrogation, unlike ATP-competitive or alternative allosteric agents. Ideal for in vitro/in vivo oncology studies where isoform-selective modulation is required.

Molecular Formula C22H21N3O
Molecular Weight 343.4 g/mol
Cat. No. B605751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAKT-IN-1
SynonymsAZD-26;  AZD 26;  AZD26; 
Molecular FormulaC22H21N3O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)C3=C(C=C(C=N3)C(=O)N)C4=CC=CC=C4)N
InChIInChI=1S/C22H21N3O/c23-21(26)17-13-19(15-5-2-1-3-6-15)20(25-14-17)16-7-9-18(10-8-16)22(24)11-4-12-22/h1-3,5-10,13-14H,4,11-12,24H2,(H2,23,26)
InChIKeyGIRZDHCBMNHMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide (AKT-IN-1/AZD-26): Core Profile for Research Procurement and Chemical Differentiation


6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide, widely cataloged as AKT-IN-1 or AZD-26 (CAS 1357158-81-6), is a small-molecule allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B) . The compound belongs to the 5-phenylnicotinamide structural class and contains a conformationally constrained 1-aminocyclobutyl substituent that distinguishes it from linear alkyl or saturated heterocyclic AKT-targeting scaffolds . Its primary biochemical activity is inhibition of AKT kinase function, with cellular assays demonstrating suppression of AKT phosphorylation at both Thr308 and Ser473, as well as downstream pathway effectors including PRAS40 and ribosomal protein S6 . The compound has been evaluated in vivo using xenograft models, showing dose-dependent tumor growth inhibition following oral administration .

Why AKT-IN-1 (AZD-26) Cannot Be Replaced by Other Allosteric or ATP-Competitive AKT Inhibitors


AKT inhibitors constitute a pharmacologically diverse class spanning ATP-competitive pan-AKT agents (e.g., GSK2141795, Ipatasertib), high-affinity allosteric inhibitors (e.g., MK-2206, Miransertib), and alternative allosteric scaffolds such as AZD-26 [1]. Direct substitution across these subclasses is scientifically unsound due to substantial differences in binding mechanism (allosteric vs. ATP-competitive), isoform selectivity profiles, and cellular potency for pathway biomarkers [2]. For example, ATP-competitive inhibitors like Ipatasertib exhibit single-digit nanomolar IC50 values for AKT1/2/3, whereas the allosteric AZD-26 displays micromolar biochemical potency but sub-micromolar cellular activity with distinct phospho-epitope suppression [3]. Even among allosteric agents, MK-2206 requires the Pleckstrin homology domain for activity, while AZD-26 demonstrates effective in vivo target engagement at 100-200 mg/kg oral dosing in xenograft models—a profile that does not directly translate to alternative allosteric inhibitors with differing PK/PD relationships [4]. Experimental replication, cross-study comparability, and procurement decisions therefore require compound-specific verification rather than class-level assumption of interchangeability.

Quantitative Differentiation: 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide vs. AKT Inhibitor Comparators


Biochemical Potency: AKT-IN-1 (IC50 1.042 μM) vs. Allosteric Inhibitors MK-2206 and Miransertib

In standardized biochemical kinase assays, AKT-IN-1 (AZD-26) inhibits AKT with an IC50 of 1.042 μM . This value is substantially higher (less potent) than the allosteric inhibitor MK-2206, which exhibits IC50 values of 8 nM (Akt1), 12 nM (Akt2), and 65 nM (Akt3) , and Miransertib (ARQ-092), with IC50 values of 2.7 nM (Akt1), 14 nM (Akt2), and 8.1 nM (Akt3) [1]. The ~100- to 400-fold difference in biochemical IC50 distinguishes AZD-26 as a comparatively lower-affinity allosteric binder, which may influence assay design and interpretation of cellular versus biochemical target engagement.

AKT signaling Allosteric inhibition Kinase assay

Cellular Target Engagement: AKT-IN-1 Phosphorylation Inhibition vs. Pan-AKT ATP-Competitive Inhibitors

In cellular assays, AKT-IN-1 inhibits AKT phosphorylation at Thr308 (IC50 0.422 μM) and Ser473 (IC50 0.322 μM) in BT474 and MDA-MB-468 cells, respectively . By comparison, the ATP-competitive pan-AKT inhibitor GSK2141795 (Uprosertib) exhibits IC50 values of 180 nM (Akt1), 328 nM (Akt2), and 38 nM (Akt3) in biochemical assays , while Ipatasertib (GDC-0068) shows IC50 values of 5 nM (Akt1), 18 nM (Akt2), and 8 nM (Akt3) [1]. AKT-IN-1 demonstrates sub-micromolar cellular activity despite its micromolar biochemical potency, indicating efficient cellular permeability and target engagement that differs mechanistically from ATP-competitive agents.

Cellular pharmacology Phospho-AKT Pathway inhibition

In Vivo Tumor Growth Inhibition: Oral AKT-IN-1 Demonstrates Dose-Dependent Efficacy in Xenograft Model

Continuous daily oral dosing of AKT-IN-1 at 100 and 200 mg/kg to nude mice bearing BT474c breast adenocarcinoma xenografts results in dose-dependent tumor growth inhibition, with significant inhibition observed at the 200 mg/kg dose . This in vivo efficacy is supported by pharmacodynamic evidence showing that acute doses of 100 and 200 mg/kg inhibit phosphorylation of the downstream substrate GSK3β and AKT (Ser473) in a manner consistent with the compound's pharmacokinetic profile . While no direct head-to-head xenograft comparison with other AKT inhibitors is available in the same study, the demonstration of oral efficacy at 200 mg/kg distinguishes AKT-IN-1 as a viable in vivo tool compound within the allosteric AKT inhibitor class.

Xenograft In vivo pharmacology Oral bioavailability

Solubility Profile: AKT-IN-1 DMSO Solubility Enables In Vitro Assay Compatibility

AKT-IN-1 exhibits DMSO solubility of 75 mg/mL (~218 mM), sufficient for preparing concentrated stock solutions for in vitro assays . Additional solubility measurements indicate DMSO solubility >112 mg/mL, water solubility >1 mg/mL, and ethanol solubility >4 mg/mL . This solubility profile is comparable to other AKT inhibitors in the same class (e.g., MK-2206 DMSO solubility ~100 mg/mL) and supports routine laboratory handling without specialized formulation requirements for cell-based experiments.

Solubility DMSO Assay development

Recommended Application Scenarios for 6-(4-(1-Aminocyclobutyl)phenyl)-5-phenylnicotinamide (AKT-IN-1/AZD-26)


Cellular AKT Pathway Inhibition Studies Requiring Sub-Micromolar Activity Without High Biochemical Affinity

Researchers conducting cellular pharmacology experiments to interrogate AKT-dependent signaling may employ AKT-IN-1 at concentrations of 0.3-1 μM to achieve effective inhibition of both Thr308 and Ser473 phosphorylation . The compound's sub-micromolar cellular IC50 values for p-AKT suppression (0.422 μM for Thr308, 0.322 μM for Ser473) make it suitable for pathway inhibition studies in breast cancer cell lines such as BT474 and MDA-MB-468, where allosteric modulation without complete kinase inactivation is desired .

In Vivo Xenograft Efficacy Studies in PI3K/AKT-Driven Tumor Models

AKT-IN-1 is appropriate for in vivo pharmacology studies in rodent xenograft models, particularly BT474c breast adenocarcinoma xenografts, where oral dosing at 100-200 mg/kg daily has demonstrated dose-dependent tumor growth inhibition and target engagement . The compound's demonstrated oral bioavailability and pharmacodynamic activity—including inhibition of GSK3β phosphorylation—support its use in preclinical efficacy studies evaluating AKT pathway inhibition in oncology models .

Comparative Allosteric vs. ATP-Competitive AKT Inhibitor Mechanistic Studies

AKT-IN-1 serves as a valuable comparator tool for studies contrasting allosteric AKT inhibition with ATP-competitive pan-AKT inhibitors such as GSK2141795 or Ipatasertib . Its micromolar biochemical IC50 coupled with sub-micromolar cellular activity provides a distinct pharmacological signature that differs from the single-digit nanomolar potency of ATP-competitive agents, enabling mechanistic dissection of binding mode-dependent cellular effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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